2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide
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Overview
Description
2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a cyclopropylmethoxy group attached to a pyridin-4-yl ring, which is further connected to an isonicotinamide moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of cyclopropylmethanol with pyridine-4-carboxylic acid to form the cyclopropylmethoxy-pyridine intermediate. This intermediate is then reacted with isonicotinoyl chloride under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or isonicotinamide rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial to understanding its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopropylmethoxy)-N-(pyridin-3-yl)isonicotinamide
- 2-(cyclopropylmethoxy)-N-(pyridin-2-yl)isonicotinamide
- 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)benzoic acid
Uniqueness
2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide stands out due to its specific substitution pattern and the presence of both cyclopropylmethoxy and isonicotinamide groups. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-pyridin-4-ylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(18-13-4-6-16-7-5-13)12-3-8-17-14(9-12)20-10-11-1-2-11/h3-9,11H,1-2,10H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQWXELHYFRKEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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